Polar Surface Area (PSA) and Hydrogen Bond Donor Count Comparison vs. 5-Phenylpyridin-2-ol
2-Hydroxy-5-(2-hydroxymethylphenyl)pyridine possesses a polar surface area (PSA) of 53.35 Ų and carries two hydrogen bond donor (HBD) sites—the pyridinone N–H and the benzylic –CH₂OH group—versus the simplest 5-aryl analog 5-phenylpyridin-2-ol (CAS 76053-45-7), which has an estimated PSA of approximately 33 Ų and a single HBD . The additional hydroxymethyl group increases the PSA by approximately 20 Ų and doubles the HBD count, which directly impacts predicted oral bioavailability and CNS penetration according to Lipinski's and Veber's drug-likeness filters [1].
| Evidence Dimension | Polar surface area (PSA) and hydrogen bond donor count |
|---|---|
| Target Compound Data | PSA = 53.35 Ų; 2 HBD (pyridinone N–H + benzylic –OH); 3 hydrogen bond acceptor sites |
| Comparator Or Baseline | 5-Phenylpyridin-2-ol (CAS 76053-45-7): PSA ≈ 33 Ų (estimated from structure); 1 HBD (pyridinone N–H only); 2 hydrogen bond acceptor sites |
| Quantified Difference | ΔPSA ≈ +20.35 Ų; ΔHBD = +1 (2× increase in HBD count) |
| Conditions | Calculated/estimated PSA values from ChemSrc database; structural comparison based on molecular topology |
Why This Matters
A PSA difference of ~20 Ų and doubling of HBD count can shift a compound across critical drug-likeness thresholds (PSA < 60 Ų for oral absorption; PSA < 90 Ų for blood-brain barrier penetration), meaning this compound occupies a distinct physicochemical niche that directly affects selection for CNS vs. peripheral target programs.
- [1] Veber, D.F.; Johnson, S.R.; Cheng, H.Y.; Smith, B.R.; Ward, K.W.; Kopple, K.D. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 2002, 45 (12), 2615–2623. (Class reference for PSA and HBD drug-likeness thresholds.) View Source
